molecular formula C23H26ClN3O4S B2712786 3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 887212-88-6

3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No. B2712786
CAS RN: 887212-88-6
M. Wt: 475.99
InChI Key: FGBOOWQCQQCQAR-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer properties. Additionally, it has been shown to reduce the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline in lab experiments is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in various studies and may have potential applications in the development of new therapies for cancer and inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of 3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline. One of the potential areas of research is the development of new therapies for cancer and inflammatory diseases based on the anti-cancer and anti-inflammatory properties of this compound. Additionally, further studies may be conducted to investigate the exact mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline involves several steps. One of the commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylpiperazine to form the intermediate compound. This intermediate is then reacted with 6,7-dimethoxyquinoline to obtain the final product.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been used in various studies to investigate its effects on cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in various studies.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S/c1-4-26-9-11-27(12-10-26)23-18-13-20(30-2)21(31-3)14-19(18)25-15-22(23)32(28,29)17-7-5-16(24)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBOOWQCQQCQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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